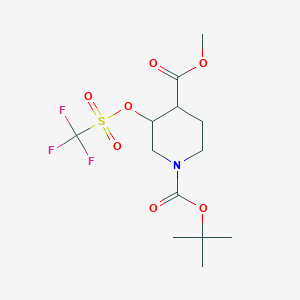
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The process involves cooling the reaction mixture to low temperatures and maintaining specific pressure conditions to ensure the desired product is obtained with high yield.
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The trifluoromethylsulfonyl group is known for enhancing the biological activity of pharmaceutical compounds.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 3-fluoro-4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications. The presence of the trifluoromethylsulfonyl group in 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate makes it particularly unique and valuable in synthetic chemistry.
Properties
Molecular Formula |
C13H20F3NO7S |
|---|---|
Molecular Weight |
391.36 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-(trifluoromethylsulfonyloxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO7S/c1-12(2,3)23-11(19)17-6-5-8(10(18)22-4)9(7-17)24-25(20,21)13(14,15)16/h8-9H,5-7H2,1-4H3 |
InChI Key |
YHYOJMKROMIWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















